molecular formula C19H21N B12002662 Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- CAS No. 61334-27-8

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-

Cat. No.: B12002662
CAS No.: 61334-27-8
M. Wt: 263.4 g/mol
InChI Key: LWESAKMGWPISLC-UHFFFAOYSA-N
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Description

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: is a complex organic compound characterized by a pyrrolidine ring substituted with a diphenylmethylene group and two methyl groups. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological and chemical properties. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- typically involves the construction of the pyrrolidine ring followed by the introduction of the diphenylmethylene and methyl groups. One common synthetic route includes the reaction of a suitable precursor with diphenylmethanol under acidic conditions to form the diphenylmethylene group. The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the use of high-pressure and high-temperature conditions to achieve efficient yields. Catalysts such as cobalt and nickel oxides supported on alumina are commonly used to facilitate these reactions. The process typically involves the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or diphenylmethylene groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: can be compared with other pyrrolidine derivatives, such as:

The uniqueness of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a diphenylmethylene group and two methyl groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₂₁N
  • Structural Features :
    • Pyrrolidine ring
    • Diphenylmethylene group
    • Two methyl groups

The structural complexity of this compound allows for significant interactions with biological macromolecules such as proteins and nucleic acids, influencing their functions.

Biological Activity

Research indicates that Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. For instance, the synthesis of related compounds has demonstrated efficacy against various microbial strains, including Staphylococcus aureus and Escherichia coli .
  • Antineoplastic Properties : Some studies have reported that pyrrolidine derivatives possess antineoplastic activity. Compounds derived from 1,5-diphenylpyrrolidine-2,4-dione have shown promising results in inhibiting cancer cell proliferation .
  • Enzyme Modulation : Pyrrolidine derivatives can modulate enzyme activities by binding to active sites or altering receptor functions. This mechanism is crucial for their therapeutic potential and guides further drug design efforts .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus, Escherichia coli, and other pathogens
AntineoplasticInhibitory effects on cancer cell lines; compounds showed significant cytotoxicity
Enzyme ModulationInteraction with various enzymes leading to altered activity

Research Highlights

  • Antimicrobial Studies : A series of pyrrolidine derivatives were synthesized and screened for antimicrobial activity. Four compounds exhibited significant efficacy against bacterial strains, suggesting a potential pathway for developing new antibiotics .
  • Antineoplastic Activity : The condensation reactions involving diphenylpyrrolidine derivatives revealed promising antineoplastic properties. These compounds were tested in vitro against various cancer cell lines, showing notable cytotoxic effects .
  • Enzyme Binding Studies : Binding affinity studies indicated that Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- can effectively modulate enzyme activities by engaging with specific binding sites on target proteins .

The mechanisms underlying the biological activities of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- include:

  • Binding Affinity : The compound's ability to bind to specific receptors or enzymes is critical for its biological effects. This binding can alter the functional state of these biomolecules, leading to therapeutic outcomes.
  • Structure-Activity Relationship (SAR) : The unique structural features of this compound contribute to its pharmacological properties. Variations in substituents on the pyrrolidine ring significantly affect biological activity .

Properties

CAS No.

61334-27-8

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

4-benzhydrylidene-1,2-dimethylpyrrolidine

InChI

InChI=1S/C19H21N/c1-15-13-18(14-20(15)2)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

LWESAKMGWPISLC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CN1C

Origin of Product

United States

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